molecular formula C7H13NO B2571798 rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol CAS No. 1256333-43-3

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol

Cat. No.: B2571798
CAS No.: 1256333-43-3
M. Wt: 127.187
InChI Key: JTWNGNLQNPZTSM-MEKDEQNOSA-N
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Description

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol: is a chemical compound that belongs to the class of cyclopenta[c]pyrroles This compound is characterized by its unique octahydro structure, which includes a cyclopentane ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a precursor compound using a suitable reducing agent, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at a moderate level to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. The compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(3aR,5r,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5th position. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.

Properties

IUPAC Name

(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-1-5-3-8-4-6(5)2-7/h5-9H,1-4H2/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNGNLQNPZTSM-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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